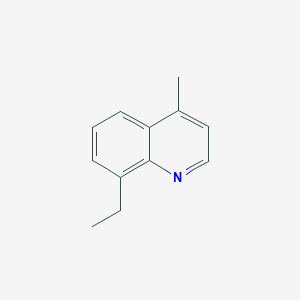

8-Ethyl-4-methylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Synthetic Chemistry and Material Science

The quinoline scaffold is a privileged structure in synthetic chemistry due to its widespread occurrence in natural products and its utility as a building block for complex molecules. google.com Functionalization of the quinoline ring is a key strategy in contemporary synthetic chemistry, allowing for the creation of a vast chemical space with diverse properties. google.com The development of novel synthetic methodologies, including multicomponent reactions, has made the synthesis of quinoline derivatives more efficient and versatile. These methods facilitate the introduction of various functional groups, which can be tailored for specific applications in medicinal chemistry and materials science. bldpharm.com In material science, quinoline derivatives are investigated for their potential in the development of dyes and other functional materials.

Overview of Alkylated Quinolines and their Research Relevance

Alkylated quinolines represent a significant subclass of quinoline derivatives, with alkyl groups strategically placed on the quinoline core to modulate its electronic and steric properties. The introduction of alkyl groups, such as methyl or ethyl, can enhance the biological activity of the parent compound. google.com Research in this area has led to the development of various C-H alkylation methods, which allow for the direct and selective introduction of alkyl groups onto the quinoline scaffold. These synthetic advancements are crucial as they provide efficient pathways to novel molecules. The research relevance of alkylated quinolines is underscored by their investigation in various fields, including medicinal chemistry where they serve as key intermediates for more complex bioactive molecules. google.com The specific substitution pattern of alkyl groups can significantly influence the compound's properties and potential applications.

Scope and Objectives of Research on 8-Ethyl-4-methylquinoline

The primary focus of research on this compound has been its synthesis and its use as a foundational structure for creating more complex derivatives. A key objective has been the development of efficient and economical synthetic routes. One notable achievement in this area is an improved one-pot process for the synthesis of various quinoline derivatives, including this compound. This process utilizes the reaction of substituted anilines with other reagents in the presence of a dual catalyst system.

While direct research applications of this compound itself are not extensively documented in publicly available literature, its derivatives are subjects of significant scientific inquiry. For instance, derivatives like 2-chloro-8-ethyl-4-methylquinoline (B12110456) are noted for their diverse biological activities. The research objective for these related compounds often involves exploring their potential as antimicrobial and anticancer agents. Therefore, a primary objective for the continued study of this compound is its role as a key intermediate in the synthesis of these potentially valuable compounds.

Detailed Research Findings

An improved and economical process for the synthesis of this compound has been developed, providing a 62% yield. The process involves the reaction of 2-ethylaniline (B167055) with methyl vinyl ketone in the presence of two different catalysts in a one-pot setup.

Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst 1 | Catalyst 2 | Solvent | Temperature | Time | Yield |

| 2-ethylaniline | Methyl vinyl ketone | Ferric chloride on silica (B1680970) (silferc) | Anhydrous zinc chloride | Acetic acid | 70-75 °C | 3 hours | 62% |

The synthesis is carried out under a nitrogen atmosphere. Initially, 2-ethylaniline is dissolved in acetic acid, and the first catalyst is added. Methyl vinyl ketone is then added slowly, and the mixture is heated. Following this, the second catalyst is introduced, and the reaction is refluxed to completion.

Structure

3D Structure

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

8-ethyl-4-methylquinoline |

InChI |

InChI=1S/C12H13N/c1-3-10-5-4-6-11-9(2)7-8-13-12(10)11/h4-8H,3H2,1-2H3 |

InChI Key |

VQWUHSRBAWSSEM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC=N2)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the chemical environment of atomic nuclei. For 8-Ethyl-4-methylquinoline, ¹H and ¹³C NMR are fundamental for elucidating the proton and carbon frameworks, respectively. While specific experimental data for this compound is not widely published, its expected NMR spectra can be predicted with a high degree of confidence by analyzing its structural features and comparing them to related, well-characterized compounds such as 8-methylquinoline (B175542) and 4-methylquinoline.

¹H NMR Spectroscopy for Proton Environment Elucidation

In ¹H NMR spectroscopy of this compound, the chemical shifts, integration, and multiplicity of the signals would provide a complete picture of the proton environments within the molecule. The spectrum is anticipated to display signals corresponding to the aromatic protons of the quinoline (B57606) ring, as well as the aliphatic protons of the ethyl and methyl substituents.

The aromatic region is expected to show a set of distinct signals for the five protons on the quinoline core. The proton at position 3, being on the electron-rich pyridine (B92270) ring and adjacent to the methyl group, would likely appear as a singlet in the aromatic region. The protons on the benzene (B151609) ring (positions 5, 6, and 7) would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with their neighbors.

The aliphatic region would be characterized by three distinct signals:

A singlet corresponding to the three protons of the methyl group at position 4.

A quartet arising from the two methylene (B1212753) (-CH2-) protons of the ethyl group at position 8, due to coupling with the adjacent methyl protons.

A triplet from the three methyl (-CH3) protons of the ethyl group, resulting from coupling with the methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | 8.5 - 8.9 | Doublet | 4.0 - 5.0 | 1H |

| H-3 | 7.1 - 7.3 | Singlet | - | 1H |

| H-5 | 7.8 - 8.1 | Doublet | 8.0 - 9.0 | 1H |

| H-6 | 7.4 - 7.6 | Triplet | 7.0 - 8.0 | 1H |

| H-7 | 7.6 - 7.8 | Doublet | 7.0 - 8.0 | 1H |

| 4-CH₃ | 2.6 - 2.8 | Singlet | - | 3H |

| 8-CH₂CH₃ | 2.9 - 3.2 | Quartet | 7.0 - 8.0 | 2H |

| 8-CH₂CH₃ | 1.3 - 1.5 | Triplet | 7.0 - 8.0 | 3H |

Note: This is a hypothetical data table based on the analysis of related structures.

¹³C NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum of this compound would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. It is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the structure.

The chemical shifts of the carbon atoms in the quinoline ring would appear in the aromatic region of the spectrum, typically between 120 and 150 ppm. The quaternary carbons (C-4, C-8, C-8a, and C-4a) would generally have different chemical shifts and may show lower intensities compared to the protonated carbons. The aliphatic carbons from the methyl and ethyl groups would resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 148 - 152 |

| C-3 | 120 - 124 |

| C-4 | 142 - 146 |

| C-4a | 125 - 129 |

| C-5 | 128 - 132 |

| C-6 | 124 - 128 |

| C-7 | 126 - 130 |

| C-8 | 135 - 139 |

| C-8a | 146 - 150 |

| 4-CH₃ | 18 - 22 |

| 8-CH₂CH₃ | 25 - 29 |

| 8-CH₂CH₃ | 13 - 17 |

Note: This is a hypothetical data table based on the analysis of related structures.

Multinuclear NMR for Heteroatom and Complex Analysis

Mass Spectrometry Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Electron Ionization Mass Spectrometry (EIMS)

In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass spectrum of this compound would be expected to show a prominent molecular ion peak at m/z corresponding to its molecular weight.

The fragmentation pattern would be indicative of the structure. A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) via benzylic cleavage, which would result in a significant fragment ion peak at [M-15]⁺. Another expected fragmentation would be the loss of the entire ethyl group (•CH₂CH₃), leading to a peak at [M-29]⁺.

Table 3: Predicted EIMS Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| [M]⁺ | C₁₂H₁₃N⁺˙ | Molecular Ion |

| [M-15]⁺ | C₁₁H₁₀N⁺ | Loss of •CH₃ from the ethyl group |

| [M-29]⁺ | C₁₀H₈N⁺ | Loss of •CH₂CH₃ |

Note: This is a hypothetical data table based on predicted fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with very high precision. This allows for the unambiguous determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. For example, HRMS would be able to distinguish between C₁₂H₁₃N and other potential isobaric formulas. This technique is crucial for confirming the identity of a newly synthesized compound.

Based on a thorough review of available scientific literature and spectral databases, experimental data for the advanced spectroscopic characterization of this compound is not sufficiently available to construct the detailed article as requested. While general principles of the outlined spectroscopic techniques are well-established, specific data sets including mass fragmentation patterns, infrared and Raman vibrational frequencies, and electronic transition wavelengths for this particular compound are not present in the public domain.

Therefore, it is not possible to provide the detailed research findings and data tables for the following sections as per the specified outline:

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

To fulfill the request, published experimental data for this compound would be required. Theoretical calculations could provide predicted spectra, but this would not constitute the "advanced spectroscopic characterization and structural elucidation" from experimental findings as implied by the outline.

Fluorescence Spectroscopy for Luminescent Properties

Quinoline and its derivatives are known for their fluorescent properties, making them valuable in various applications, including the development of chemosensors and luminescent materials. The luminescent behavior of these compounds is intrinsically linked to their electronic structure, which can be modulated by the nature and position of substituents on the quinoline ring.

The introduction of an ethyl group at the 8-position and a methyl group at the 4-position of the quinoline core, as in this compound, is expected to influence its photophysical properties. Generally, alkyl groups are electron-donating and can affect the energy levels of the π-system, leading to shifts in the absorption and emission spectra. For instance, studies on various methylquinolines have shown that they are typically non-fluorescent in non-polar solvents but exhibit fluorescence in alcohols, which can form hydrogen bonds with the nitrogen atom of the quinoline ring ifpan.edu.pl.

The fluorescence of quinoline derivatives is often sensitive to the solvent environment. The steady-state absorption, fluorescence excitation, and emission spectra of 8-hydroxyquinoline (B1678124), a related compound, have been extensively studied in a variety of solvents with different dipole moments niscpr.res.in. These studies reveal that the fluorescence quantum yield is highly dependent on the solvent, with high yields observed in polar aprotic solvents like dimethylformamide and dimethyl sulfoxide (B87167) niscpr.res.in. Such solvatochromic effects are a hallmark of molecules with a significant change in dipole moment upon excitation. For this compound, similar solvent-dependent fluorescence behavior can be anticipated.

Furthermore, the presence of substituents can enhance the luminescence intensity of quinoline derivatives. Research on novel 8-hydroxyquinoline derivatives has shown that the introduction of electron-donating groups can increase the luminescence intensity of their corresponding complexes nih.govresearchgate.net. While this compound is not an 8-hydroxyquinoline derivative, the electron-donating nature of the ethyl and methyl groups could potentially lead to favorable luminescent properties.

Table 1: Anticipated Photophysical Properties of this compound Based on Analogous Compounds

| Property | Expected Characteristic | Rationale based on Analogous Compounds |

| Emission Wavelength | Likely in the UV-Visible region | Quinolines typically emit in this range. The exact wavelength will be influenced by the ethyl and methyl substituents. |

| Quantum Yield | Moderate to high in polar solvents | Alkyl-substituted quinolines and other derivatives often show enhanced fluorescence in polar environments. |

| Solvatochromism | Expected to be observable | The electronic structure of the quinoline ring is sensitive to the polarity of the solvent. |

| Stokes Shift | Moderate | The energy difference between the absorption and emission maxima is a characteristic feature of fluorescent molecules. |

Note: This table is predictive and based on the properties of structurally similar quinoline derivatives.

Photophysics of Quinoline-Based Fluorophores

The photophysics of quinoline-based fluorophores are governed by the interplay of electronic transitions, primarily π-π* and n-π* transitions, and various relaxation pathways from the excited state. The lowest energy absorption band in quinoline corresponds to a π-π* transition. The relative energies of the singlet and triplet states, and the efficiency of intersystem crossing, determine the fluorescence and phosphorescence characteristics of these molecules.

For many N-heterocyclic compounds, including quinolines, the lowest singlet and triplet excited states can be of either (π, π) or (n, π) character ifpan.edu.pl. The nature of the lowest excited state has a profound impact on the photophysical properties. A lowest singlet state of (n, π) character often leads to efficient intersystem crossing to the triplet manifold, resulting in weak fluorescence and significant phosphorescence. Conversely, a lowest singlet state of (π, π) character generally favors fluorescence.

In non-polar solvents, methylquinolines are typically non-fluorescent, which is attributed to an increased spin-orbit coupling that enhances intersystem crossing to the triplet state ifpan.edu.pl. This suggests that in such environments, the (n, π) state may be close in energy to the lowest (π, π) singlet state. In polar, hydrogen-bonding solvents, the energy of the (n, π) state is typically raised, making the (π, π) state the lowest singlet excited state and thus promoting fluorescence ifpan.edu.pl.

The phosphorescence spectra of various methylquinolines have been observed in the region of 4550-5900 Å, with phosphorescence lifetimes ranging from 0.5 to 3 seconds, depending on the temperature and solvent ifpan.edu.pl. This indicates that the triplet state is significantly populated, and its decay to the ground state is a relatively slow process. The vibrational structure observed in the phosphorescence spectra provides valuable information about the vibrational modes of the molecule in its ground electronic state ifpan.edu.pl.

X-ray Diffraction and Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a single crystal X-ray diffraction study specifically for this compound has not been reported in the reviewed literature, the crystal structures of numerous quinoline derivatives provide a solid foundation for predicting its solid-state structure.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction analysis would provide definitive information about the molecular geometry, conformation, and intermolecular interactions of this compound in the solid state. The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to determine the electron density distribution, from which the atomic positions can be derived.

In the case of this compound, the ethyl group at the 8-position and the methyl group at the 4-position will likely introduce some steric strain, potentially leading to a slight deviation from planarity of the quinoline ring system. The crystal packing will be governed by van der Waals forces and potentially weak C-H···π interactions, which are common in aromatic systems.

Table 2: Predicted Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Predicted Value/System | Rationale based on Analogous Compounds |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted quinolines. |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) | Many organic molecules crystallize in centrosymmetric space groups. |

| Molecular Conformation | Near-planar with possible minor distortions | Steric hindrance from the ethyl and methyl groups may cause slight out-of-plane deviations. |

| Intermolecular Interactions | van der Waals forces, C-H···π stacking | These are the primary interactions expected for a non-polar aromatic molecule. |

Note: This table is predictive and based on the crystallographic data of structurally similar quinoline derivatives.

Analysis of Bond Lengths, Angles, and Conformations

The detailed analysis of bond lengths, bond angles, and torsion angles from a crystal structure provides fundamental insights into the molecule's electronic and steric properties. For this compound, the bond lengths within the quinoline ring are expected to be intermediate between those of single and double bonds, characteristic of an aromatic system.

The C-C bond lengths in the benzene and pyridine rings of the quinoline core will likely be in the range of 1.36 to 1.42 Å. The C-N bond lengths in the pyridine ring are typically around 1.33 to 1.38 Å. The bond angles within the fused ring system will be close to 120°, consistent with sp² hybridization, although some deviation is expected due to the fusion of the six-membered rings.

The conformation of the ethyl group at the 8-position will be of particular interest. The torsion angles describing the orientation of the ethyl group relative to the quinoline plane will be determined by a balance of steric repulsion and weak attractive interactions. It is likely that the ethyl group will adopt a staggered conformation to minimize steric hindrance with the adjacent hydrogen atom on the quinoline ring. The planarity of the quinoline ring itself is a key conformational feature. While the core quinoline scaffold is largely planar, substituents can induce minor puckering or twisting. For example, in the crystal structure of quinolin-8-yl 4-chlorobenzoate, the two aromatic moieties adopt an orthogonal conformation mdpi.com. In another study, the fused rings of 4-hydroxy-1-methylquinolin-2(1H)-one were found to be slightly bent bohrium.com. These examples demonstrate the conformational flexibility of the quinoline system in response to substitution.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like quinoline (B57606) and its derivatives to predict a variety of properties with high accuracy. scirp.org

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For quinoline derivatives, DFT methods, such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to determine equilibrium geometries. researchgate.netdergipark.org.tr These calculations provide key structural parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Structural Parameters for the Quinoline Core (Based on DFT Studies of Related Derivatives)

This table presents typical values for the core quinoline structure as specific data for 8-Ethyl-4-methylquinoline was not found in the searched literature.

| Parameter | Typical Calculated Value | Method/Basis Set Example |

|---|---|---|

| C-N Bond Length (Å) | ~1.32 - 1.38 | B3LYP/6-311++G(d,p) |

| C-C Bond Length (Å, aromatic) | ~1.37 - 1.42 | B3LYP/6-311++G(d,p) |

| C-C-N Bond Angle (°) | ~122 - 124 | B3LYP/6-311++G(d,p) |

| C-C-C Bond Angle (°) | ~118 - 121 | B3LYP/6-311++G(d,p) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. irjweb.com

For the parent quinoline molecule, DFT calculations have determined the energies of these frontier orbitals. scirp.orgscirp.org In studies of various quinoline derivatives, it has been shown that the HOMO is typically localized over the benzene (B151609) ring portion, while the LUMO is distributed across the entire bicyclic system, particularly the pyridine (B92270) ring. dergipark.org.tr The HOMO-LUMO energy gap reflects the chemical reactivity of the molecule; a smaller gap suggests higher reactivity. irjweb.com For this compound, the electron-donating nature of the alkyl groups would be expected to raise the HOMO energy level, potentially decreasing the HOMO-LUMO gap and increasing its reactivity compared to the unsubstituted quinoline.

Table 2: Calculated Frontier Orbital Energies for Quinoline

This table presents values for the parent quinoline molecule as a reference, as specific data for this compound was not found in the searched literature.

| Parameter | Energy (eV) | Method/Basis Set |

|---|---|---|

| EHOMO | -6.646 | B3LYP/6-31+G(d,p) scirp.org |

| ELUMO | -1.816 | B3LYP/6-31+G(d,p) scirp.org |

| ΔE (HOMO-LUMO Gap) | 4.83 | B3LYP/6-31+G(d,p) scirp.org |

Computational methods are highly effective in predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra. The calculation of the NMR shielding tensor provides the theoretical basis for determining chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach implemented within DFT for calculating NMR shielding tensors. researchgate.net

The shielding tensor is a 3x3 matrix that describes how the electron cloud around a nucleus shields it from an external magnetic field. nih.gov By calculating the isotropic shielding value for each nucleus in this compound and subtracting it from the value calculated for a reference compound (like tetramethylsilane, TMS) at the same level of theory, one can predict the 1H and 13C NMR chemical shifts. joaquinbarroso.com These predictions are invaluable for confirming molecular structures and assigning experimental spectra. While specific calculations for this compound are not detailed in the provided sources, the methodology is well-established and has been successfully applied to a vast range of organic molecules. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, intermediates, and transition states.

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are used to locate the geometry of the transition state and calculate its energy, which corresponds to the activation energy barrier of the reaction.

For quinolines, a reaction of significant interest is hydrogenation to form tetrahydroquinolines. nih.govrsc.org Theoretical studies on the transfer hydrogenation of quinoline have used computational analysis to propose catalytic cycles and determine the rate-determining steps. nih.gov For example, in a cobalt-catalyzed reaction, calculations showed that the regioselectivity was kinetically controlled by the transition state leading to the 1,2-dihydroquinoline (B8789712) product. nih.gov A similar approach could be applied to the hydrogenation of this compound to determine which ring (the benzene or pyridine moiety) is preferentially hydrogenated and to calculate the energy barriers for each step of the process.

In heterogeneous catalysis, understanding how molecules interact with a catalyst surface is fundamental. DFT calculations can model the adsorption of molecules onto surfaces, determining the most stable adsorption geometries and calculating adsorption energies.

A study on the competitive adsorption of 8-methylquinoline (B175542), a close structural analog of this compound, on a Ruthenium (Ru(001)) surface provides significant insight. DFT calculations were used to optimize the adsorption geometries of 8-methylquinoline and its partially hydrogenated products. The study revealed that 8-methylquinoline exhibits stronger adsorption on the catalyst's active sites compared to its hydrogenated intermediates. This strong adsorption of the reactant hinders the further reaction of the intermediates, explaining observed selectivity in the hydrogenation process. The analysis of the electronic charge of the nitrogen heteroatom was used to help explain these competitive adsorption behaviors. Similar computational approaches would be essential to understand and optimize the catalytic reactions involving this compound.

Explanation of Regioselectivity and Chemoselectivity

Regioselectivity and chemoselectivity are fundamental concepts in organic synthesis that dictate the outcome of chemical reactions. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting and rationalizing these selectivities in quinoline chemistry.

Regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over another. In the context of this compound, electrophilic or nucleophilic substitution reactions could potentially occur at various positions on the quinoline ring. The inherent electronic distribution, sterically accessible sites, and the stability of reaction intermediates, all of which can be modeled computationally, govern the regiochemical outcome.

For instance, DFT calculations can be employed to determine the electron density at different atomic centers in the this compound molecule. Positions with higher electron density are generally more susceptible to electrophilic attack, while those with lower electron density are favored for nucleophilic attack. Furthermore, the energies of possible reaction intermediates (such as sigma complexes in electrophilic aromatic substitution) can be calculated to predict the most stable and, therefore, the most likely reaction pathway. Studies on other substituted quinolines have demonstrated that the position of substituents significantly influences the regioselectivity of reactions like alkylation. researchgate.net DFT calculations in these studies have shown that the site of alkylation (N- vs. O-alkylation in quinolinones) is determined by the thermodynamic and kinetic favorability of the transition states, which are influenced by the electronic and steric effects of the substituents. researchgate.net

Chemoselectivity is the preferential reaction of a reagent with one functional group over another in a molecule containing multiple functional groups. While this compound itself has a relatively simple structure, in more complex derivatives, a reagent might have the choice to react with the quinoline nitrogen, the aromatic rings, or the alkyl substituents.

Computational models can predict chemoselectivity by calculating the activation energies for the reaction of a reagent at different functional groups. A lower activation energy indicates a kinetically favored reaction pathway. For example, in the oxidation of 4-methylquinolines, computational studies can help elucidate why an oxidizing agent might selectively oxidize the methyl group to an aldehyde rather than reacting with the quinoline ring. mdpi.com These calculations often involve mapping the potential energy surface of the reaction to identify the lowest energy pathway.

The following table illustrates the type of data that can be generated from computational studies to predict regioselectivity in a hypothetical electrophilic substitution reaction on a quinoline derivative.

| Position on Quinoline Ring | Calculated Fukui Index (f-) for Electrophilic Attack | Relative Energy of Sigma Complex (kcal/mol) | Predicted Major Product |

| C-2 | 0.08 | +5.2 | No |

| C-3 | 0.15 | +2.1 | Possible |

| C-5 | 0.25 | 0.0 | Yes |

| C-6 | 0.18 | +1.5 | Possible |

| C-7 | 0.12 | +3.8 | No |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a computational method to study the time-dependent behavior of a molecular system. While specific MD simulation studies on this compound were not identified in the surveyed literature, this technique is highly applicable for understanding its interactions in various environments.

An MD simulation would model the atoms of this compound and its surroundings (e.g., a solvent or a biological macromolecule) as a collection of interacting particles. By solving Newton's equations of motion for this system over time, a trajectory of atomic positions and velocities is generated. Analysis of this trajectory can reveal information about:

Conformational Dynamics: How the ethyl and methyl groups rotate and flex over time.

Solvation Structure: How solvent molecules arrange themselves around the this compound molecule.

Intermolecular Interactions: The nature and lifetime of interactions with other molecules, which is crucial for understanding its physical properties and potential biological activity.

For example, MD simulations could be used to study the binding of this compound to a protein target, providing insights into the binding mode, key interacting residues, and the thermodynamics of binding.

Quantum Chemical Investigations for Electronic Properties

Quantum chemistry provides the theoretical foundation for understanding the electronic structure of molecules. wikipedia.org Methods like DFT are widely used to calculate a variety of electronic properties that are crucial for predicting a molecule's reactivity and spectroscopic behavior. nih.gov For this compound, quantum chemical calculations can elucidate several key electronic properties.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Electron Density and Electrostatic Potential: Quantum chemical calculations can generate maps of electron density, showing the probability of finding an electron at a particular point in space. The molecular electrostatic potential (MEP) map is another valuable tool that illustrates the charge distribution within a molecule. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons.

The following table presents a hypothetical set of calculated electronic properties for a quinoline derivative, illustrating the type of information that can be obtained from quantum chemical investigations.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

These computational approaches, from explaining selectivity to simulating molecular motion and calculating electronic properties, provide a comprehensive theoretical framework for understanding the chemical nature of this compound. While direct computational studies on this specific molecule may be limited, the principles derived from studies on related quinoline derivatives offer valuable predictive power and a deeper understanding of its behavior.

Coordination Chemistry of 8 Ethyl 4 Methylquinoline and Its Analogs

Design and Synthesis of 8-Ethyl-4-methylquinoline-Based Ligands

The synthesis of ligands based on the this compound core involves functionalizing the quinoline (B57606) structure to introduce additional donor atoms, thereby creating chelating agents. The strategic placement of substituents allows for fine-tuning of the electronic and steric properties of the ligand, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes.

Schiff base ligands derived from quinoline-2-carboxaldehyde are synthesized through a condensation reaction between the aldehyde group at the 2-position of the quinoline ring and a primary amine. For N-methylimine derivatives of an this compound scaffold, the synthesis would involve the reaction of this compound-2-carboxaldehyde with methylamine. This reaction is typically carried out in a solvent like ethanol (B145695) and may be refluxed to ensure completion. The resulting Schiff base ligand features a bidentate N,N donor set, comprising the quinoline nitrogen and the imine nitrogen, which is well-suited for coordinating to transition metals. The synthesis of related quinoline-carbaldehyde derivatives and their subsequent conversion to Schiff bases is a well-established protocol. nih.govnih.govajchem-a.com

Hydrazino-quinoline ligands are another important class of chelating agents derived from the quinoline framework. These are typically prepared by reacting a halo-substituted quinoline with hydrazine (B178648) hydrate (B1144303). For instance, a 2-chloro-8-ethyl-4-methylquinoline (B12110456) precursor would react with hydrazine hydrate, often in a suitable solvent under reflux, to yield 2-hydrazino-8-ethyl-4-methylquinoline. The resulting ligand possesses multiple donor sites: the quinoline ring nitrogen, the α-nitrogen of the hydrazine moiety, and the terminal NH2 group, allowing it to act as a bidentate or even a bridging ligand. nih.gov Further reaction of the hydrazino group with aldehydes or ketones can produce hydrazone Schiff bases, expanding the diversity of the ligand library. nih.gov

Complexation with Transition Metals

Ligands derived from this compound are expected to form stable complexes with a wide array of transition metals due to the strong coordinating ability of the quinoline nitrogen and the additional donor atoms incorporated into the ligand design.

Palladium(II) complexes are readily formed with quinoline-based ligands. nih.gov Ligands analogous to this compound derivatives coordinate to Pd(II) to typically form square planar complexes. nih.govresearchgate.net For example, bidentate N,N ligands derived from 8-aminoquinoline (B160924) react with palladium salts to yield complexes of the formula [Pd(L)Cl2]. nih.gov The resulting complexes have shown potential as antitumor agents, demonstrating the biomedical relevance of such compounds. nih.gov

Iridium(III), with a d6 electron configuration, forms kinetically inert octahedral complexes. nih.govmdpi.com Quinoline-based Schiff base ligands, including hydrazino and thiosemicarbazino derivatives, have been used to synthesize novel Iridium(III) complexes. nih.gov These complexes often exhibit octahedral geometry and are investigated for their photophysical properties and potential pharmacological applications. nih.govresearchgate.net The ancillary ligands play a crucial role in tuning the properties of these iridium complexes. nih.gov

A variety of divalent transition metals form complexes with quinoline-based ligands, particularly those derived from 8-hydroxyquinoline (B1678124) and its analogs.

Chromium (Cr): Chromium(III) forms stable octahedral complexes with Schiff base ligands. jocpr.com These complexes are often formulated as [Cr(L)X2]X and exhibit magnetic moments corresponding to three unpaired electrons, consistent with an octahedral geometry. jocpr.comnih.gov

Cobalt (Co) and Nickel (Ni): Cobalt(II) and Nickel(II) complexes with substituted quinoline ligands have been synthesized and characterized. iaea.orgresearchgate.netresearchgate.net Depending on the ligand and reaction conditions, these metals can adopt various geometries, including square planar, tetrahedral, and octahedral. For instance, nickel(II) complexes with 8-hydroxyquinoline derivatives can form octahedral adducts with pyridine (B92270). iaea.org

Copper (Cu): Copper(II) complexes with quinoline-derived Schiff bases are widely studied. nih.govnih.govcusat.ac.in These complexes often adopt square planar or distorted square pyramidal geometries. rsc.org The interaction of these copper complexes with biological molecules like DNA has been a significant area of research. nih.govrsc.org

Zinc (Zn) and Cadmium (Cd): Zinc(II) and Cadmium(II) are d10 ions and typically form tetrahedral or octahedral complexes. researchgate.netnih.gov 8-Hydroxyquinoline derivatives are excellent chelators for these ions. researchgate.netnih.govarabjchem.org The resulting zinc complexes are often fluorescent and have been explored for applications in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Characterization of Metal Complexes

The structural and physicochemical properties of metal complexes derived from this compound and its analogs are established using a combination of analytical and spectroscopic techniques.

Elemental Analysis: Confirms the empirical formula of the synthesized complexes, providing the stoichiometric ratio of metal to ligand. arabjchem.orgresearchgate.net

Molar Conductivity: Measurements in solvents like DMF or DMSO indicate whether the complexes are electrolytic or non-electrolytic in nature, helping to determine if anions are coordinated to the metal center or act as counter-ions. nih.govjocpr.com

Infrared (IR) Spectroscopy: Provides crucial information about the coordination of the ligand to the metal ion. A shift in the frequency of the C=N (imine) stretching vibration or changes in the bands associated with the quinoline ring can confirm the involvement of these groups in coordination. The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. nih.govcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Pd(II), Ir(III)), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution. Changes in the chemical shifts of ligand protons upon coordination provide evidence of complex formation. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The spectra typically show intraligand π-π* and n-π* transitions as well as ligand-to-metal charge transfer (LMCT) and d-d transition bands. rsc.org

Magnetic Susceptibility: Measurements determine the magnetic moment of the complexes, which helps in ascertaining the oxidation state and stereochemistry of the metal ion, particularly for paramagnetic metals like Cr(III), Co(II), Ni(II), and Cu(II). jocpr.com

X-ray Diffraction: Single-crystal X-ray crystallography provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal ion. iaea.orgresearchgate.netrsc.orgnih.govnih.gov Powder X-ray diffraction (pXRD) can be used to confirm the crystalline nature of the synthesized compounds. nih.govnih.govmdpi.com

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. nih.govarabjchem.org

Below is a table summarizing typical characterization data for transition metal complexes with quinoline-based ligands, analogous to those that would be formed with this compound derivatives.

| Complex Type | Metal | Technique | Key Findings |

| [Cu(L)Cl]₂ (L=Schiff Base) | Cu(II) | IR Spectroscopy | Shift of ν(C=N) band confirms coordination of imine nitrogen. cusat.ac.in |

| [Cr(L)X₂]X (L=Schiff Base) | Cr(III) | Magnetic Moment | Values around 3.8 B.M. suggest an octahedral geometry. jocpr.com |

| [Pd(L)Cl] (L=aminoquinoline) | Pd(II) | X-ray Crystal. | Confirms square-planar geometry around the Pd(II) center. nih.gov |

| [Ir(L)₂]Cl (L=hydrazone) | Ir(III) | ¹H NMR | Downfield shift of quinoline protons upon coordination. nih.gov |

| [Zn(L)₂] (L=8-hydroxyquinoline) | Zn(II) | Fluorescence | Emission spectra indicate potential for optoelectronic applications. researchgate.net |

| [Ni(L)₂(py)₂] (L=8-hydroxyquinoline) | Ni(II) | X-ray Crystal. | Reveals a distorted octahedral coordination environment. iaea.org |

Spectroscopic Analysis of Ligand-Metal Interactions

Spectroscopic techniques are fundamental in elucidating the nature of the interaction between a quinoline-based ligand and a metal center. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to confirm the coordination of the ligand.

Infrared (IR) Spectroscopy: The coordination of a quinoline derivative to a metal ion is often evidenced by shifts in the vibrational frequencies of the ligand. For instance, in the IR spectra of metal complexes of 8-hydroxyquinoline derivatives, the broad band corresponding to the phenolic O-H group in the free ligand disappears upon complexation, indicating deprotonation and coordination of the oxygen atom. Furthermore, shifts in the C=N stretching vibration to different frequencies upon complexation confirm the involvement of the quinoline nitrogen in bonding with the metal ion arabjchem.orgresearchgate.net. The presence of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of M-N and M-O bonds, providing direct evidence of coordination researchgate.net. In some cases, the presence of coordinated water molecules in the complex is indicated by broad absorption bands around 3325 cm⁻¹ arabjchem.org.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of quinoline-metal complexes provide valuable information about the ligand-metal interactions and the resulting geometry of the complex. The UV-Vis spectra of these complexes typically show absorption bands that can be assigned to intraligand (π→π* and n→π*) transitions within the quinoline ring and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions researchgate.net. The formation of a complex is confirmed by shifts in the absorption maxima of the ligand or the appearance of new charge-transfer bands upon coordination to the metal ion researchgate.netscirp.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for studying the coordination of quinoline ligands in solution. Upon complexation, the proton resonances of the quinoline ring, particularly those ortho and para to the nitrogen atom, often experience a downfield shift. This deshielding effect is a consequence of the donation of electron density from the nitrogen atom to the metal center acs.orgnih.gov. The magnitude of this shift can provide insights into the strength of the metal-ligand bond.

Determination of Coordination Geometry (e.g., Octahedral, Tetrahedral)

The coordination geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligands. For quinoline-based complexes, common geometries include octahedral, square planar, and tetrahedral.

Octahedral Geometry: A coordination number of six typically results in an octahedral geometry. This is common for many transition metal ions, such as Co(II), Ni(II), and Fe(III), when coordinated to two or three bidentate quinoline ligands or a combination of quinoline ligands and other monodentate ligands like water or chloride ions researchgate.netscirp.orgsapub.org. For example, complexes of Ni(II) with a Schiff base derived from 8-hydroxyquinoline-2-carboxaldehyde (B80063) were found to have a distorted octahedral geometry researchgate.net. Similarly, some Pt(II) and Sb(V) complexes can exhibit octahedral geometries acs.org.

Square Planar Geometry: Metal ions with a d⁸ electron configuration, such as Ni(II), Pd(II), and Pt(II), often form four-coordinate complexes with a square planar geometry researchgate.netrsc.orgcsbsju.edu. This arrangement is particularly favored with strong-field ligands. Platinum(II) complexes with quinoline-appended Sb(III) ligands have been shown to adopt a square planar geometry around the Pt center nih.gov. Copper(II) complexes with quinoline-based ligands can also exhibit a distorted square planar geometry researchgate.netrsc.org.

Tetrahedral Geometry: Four-coordinate complexes can also adopt a tetrahedral geometry, which is generally favored when the ligands are sterically bulky or for metal ions where a square planar arrangement is not electronically favorable csbsju.edu. For example, some Mn(II) complexes are found to be tetrahedral and high spin sapub.org.

The determination of these geometries is often accomplished through single-crystal X-ray diffraction, which provides precise information about bond lengths and angles. Spectroscopic and magnetic data can also provide strong evidence for a particular coordination geometry acs.orgresearchgate.netrsc.org.

Magnetic Susceptibility and Molar Conductivity Measurements

Magnetic susceptibility and molar conductivity measurements are crucial for characterizing the electronic structure and electrolytic nature of quinoline-metal complexes.

Magnetic Susceptibility: This technique measures the magnetic moment of a complex, which is directly related to the number of unpaired electrons libretexts.org. This information is vital for determining the oxidation state of the metal ion and the spin state of the complex (high-spin vs. low-spin), which in turn provides insights into the coordination geometry and the ligand field strength sapub.org. For example, an octahedral Fe(III) complex with a magnetic moment of 5.4 B.M. indicates a high-spin state with five unpaired electrons researchgate.net. In contrast, a diamagnetic complex (magnetic moment close to zero) has no unpaired electrons libretexts.orgresearchgate.net.

Molar Conductivity: Molar conductivity measurements are used to determine whether a metal complex behaves as an electrolyte in a given solvent. The magnitude of the molar conductance value indicates the number of ions present in the solution. High molar conductance values suggest that the complex dissociates into ions (i.e., it is an electrolyte), implying that some of the ligands are acting as counter-ions rather than being directly coordinated to the metal center. Conversely, low molar conductance values indicate a non-electrolytic nature, where the ligands are tightly bound to the metal ion researchgate.netresearchgate.net.

| Complex Type | Metal Ion | Magnetic Moment (B.M.) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Inferred Property |

| Octahedral | Fe(III) | ~5.9 | - | High-spin |

| Octahedral | Co(II) | 4.1 - 5.2 | - | High-spin |

| Octahedral | Ni(II) | ~3.2 | Low | Non-electrolyte |

| Square Planar | Cu(II) | ~1.9 | Low | Non-electrolyte |

| Octahedral | Fe(II) | 0 | High | Electrolyte (Low-spin) |

Note: The values presented are typical ranges found for quinoline-analog complexes and can vary depending on the specific ligand and metal salt used.

Catalytic Applications of Quinoline-Metal Complexes

Quinoline derivatives are not only effective chelating agents but also serve as valuable ligands in the design of homogeneous catalysts. The steric and electronic properties of the quinoline ligand can be systematically modified by introducing different substituents, allowing for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complex researchgate.net.

Quinoline Derivatives as Ligands in Organometallic Catalysis

Metal complexes incorporating quinoline-based ligands have demonstrated significant catalytic activity in a variety of organometallic transformations. These ligands can stabilize the metal center, modulate its reactivity, and in the case of chiral quinolines, induce enantioselectivity in asymmetric catalysis acs.org.

For example, palladium complexes bearing quinoline-derived ligands have been successfully employed in C-C coupling reactions. The strong electron-donating properties and steric bulk of certain quinoline-based N-heterocyclic carbene (NHC) ligands have been shown to enhance the catalytic performance of palladium in intramolecular α-arylation reactions acs.org. Copper(II) complexes with quinoline ligands have been used to catalyze the oxidation of catechol to o-quinone, demonstrating that the catalytic activity is dependent on both the structure of the quinoline ligand and the nature of the counter-ion of the copper salt mdpi.com.

Photocatalytic Activity of Metal Complexes Derived from Quinoline Ligands

In recent years, there has been growing interest in the use of metal complexes as photocatalysts, which can harness light energy to drive chemical reactions mdpi.com. Quinoline-based ligands have proven to be effective in the design of such photocatalysts. The coordination of a quinoline ligand can modify the photophysical and redox properties of the metal complex, facilitating electron transfer processes upon photo-irradiation acs.org.

Platinum(II) complexes containing 8-mercaptoquinoline (B1208045) have been shown to be efficient photocatalysts for various transformations, including cross-dehydrogenative coupling and oxidation of arylboronic acids acs.org. Similarly, copper(II) complexes of quinoline-based ligands are effective catalysts for atom transfer radical addition (ATRA) reactions under white light irradiation. These complexes can be reduced by light-induced homolysis to generate the active copper(I) species without the need for an external reducing agent rsc.org. The use of earth-abundant metals like iron in combination with quinoline ligands is also being explored for photocatalytic applications, such as in Minisci-type reactions for the functionalization of heterocycles mdpi.com.

Mechanistic Organic Chemistry and Reaction Pathway Investigations

Radical Reaction Mechanisms

Radical reactions provide a powerful toolkit for the direct functionalization of heteroaromatic systems. For 8-Ethyl-4-methylquinoline, these mechanisms offer pathways to introduce new carbon-carbon bonds at positions that are often unreactive under traditional ionic conditions.

Photocatalyzed Radical Addition Reactions (e.g., Minisci-type)

The Minisci reaction is a classic method for the alkylation of electron-deficient N-heteroarenes via the addition of a nucleophilic carbon-centered radical. princeton.edu The advent of photoredox catalysis has modernized this transformation, allowing it to proceed under mild conditions with a broad range of radical precursors.

In the context of this compound, a photocatalyzed Minisci-type reaction begins with the generation of a radical (R•) from a suitable precursor, such as a carboxylic acid or an alkyl halide, mediated by a photocatalyst (PC) upon visible light irradiation. The quinoline (B57606) nitrogen is first protonated by an acid in the reaction medium, which activates the ring towards radical attack by lowering the energy of its LUMO.

The generated nucleophilic radical then adds to the protonated this compound ring. This addition is regioselective, with a preference for the C2 and C4 positions due to the stabilization of the resulting radical intermediate. However, in this specific substrate, the C4 position is already substituted with a methyl group. Therefore, the radical addition is expected to occur predominantly at the C2 position. The presence of the C4-methyl group sterically hinders attack at that position and electronically favors the C2 position. The subsequent radical cation intermediate is then oxidized, followed by deprotonation, to regenerate the aromaticity of the quinoline ring and yield the C2-functionalized product.

The general mechanism is outlined below:

Radical Generation: A radical precursor is converted to a carbon-centered radical (R•) via a photocatalytic cycle.

Heterocycle Activation: The nitrogen atom of this compound is protonated.

Radical Addition: The radical R• attacks the protonated quinoline ring, primarily at the C2 position.

Rearomatization: The resulting radical intermediate is oxidized and deprotonated to form the final product.

The regioselectivity of Minisci-type reactions on quinolines can be a challenge, often resulting in mixtures of C2 and C4 isomers. researchgate.netcam.ac.uk However, the substitution pattern of this compound simplifies the expected outcome. The choice of solvent and Brønsted acid can further influence this selectivity by altering the solvation of the transition states. cam.ac.uk

| Factor | Influence on Mechanism | Expected Effect on this compound |

|---|---|---|

| Acid Catalyst | Protonates the quinoline nitrogen, activating the ring for nucleophilic radical attack. cam.ac.uk | Essential for the reaction to proceed. |

| Solvent | Can influence the ratio of C2/C4 addition by differentially solvating the polar transition states. princeton.edu | May fine-tune selectivity, although C2 addition is strongly favored due to the C4-methyl group. |

| Photocatalyst | Mediates the generation of the nucleophilic radical under visible light. | Choice of catalyst affects reaction efficiency and scope of compatible radical precursors. |

| Substituent Effects | The existing methyl group at C4 sterically and electronically directs incoming radicals to the C2 position. | High regioselectivity for C2 functionalization is predicted. |

Hydrogen Atom Transfer (HAT) Processes in C–H Functionalization

Hydrogen Atom Transfer (HAT) has emerged as a powerful strategy for the functionalization of unactivated C(sp³)–H bonds. rsc.org This process involves the abstraction of a hydrogen atom by a radical species to generate a new carbon-centered radical, which can then be trapped by another reagent. For this compound, the most susceptible sites for HAT are the C–H bonds of the ethyl and methyl substituents, particularly those in the benzylic-type positions (the CH₂ of the ethyl group and the CH₃ group).

The mechanism typically involves a HAT reagent, often generated through photoredox or other radical initiation methods. This reagent selectively abstracts a hydrogen atom from the substrate. The bond dissociation energy (BDE) is a key factor driving this process; HAT is favored when a stronger C-H bond is formed in the HAT reagent and a weaker C-H bond is cleaved in the substrate. The benzylic C-H bonds in the alkyl groups of this compound are weaker than typical alkane C-H bonds, making them prime targets for abstraction.

Once the alkyl radical is formed on the ethyl or methyl side chain, it can undergo various transformations, such as:

Oxidation to a carbocation, followed by nucleophilic attack.

Addition to an activated alkene or other radical acceptor.

Trapping by a halogen-atom donor.

This strategy allows for the elaboration of the alkyl side chains, providing a route to more complex quinoline derivatives without altering the core aromatic structure. The selectivity between the ethyl and methyl groups would depend on the specific HAT reagent used and the reaction conditions, with the secondary C-H bonds of the ethyl group often being slightly more reactive than the primary C-H bonds of the methyl group. mdpi.com

Cyclization and Annulation Reaction Mechanisms

Mechanisms involving the formation of new rings are fundamental to the synthesis of complex polycyclic structures. For derivatives of this compound, intramolecular reactions can be designed to construct fused heterocyclic systems.

Intramolecular Cyclizations and Ring Closures

While this compound itself is not primed for intramolecular cyclization, its derivatives can be. For instance, if the ethyl group at the C8 position were functionalized with a suitable nucleophile or electrophile, it could react with another part of the molecule.

A plausible hypothetical pathway involves the functionalization of the ethyl group into a two-carbon chain with a terminal nucleophilic group, such as an amine or a thiol. For example, conversion of the ethyl group to a 2-aminoethyl group would create a side chain capable of intramolecular cyclization. If an electrophilic center is present on the quinoline ring, such as a halogen at the C7 position, an intramolecular nucleophilic aromatic substitution (SₙAr) could occur.

The mechanism would proceed as follows:

Synthesis of Precursor: A derivative of this compound bearing both a nucleophilic side chain at C8 and a leaving group at C7 is synthesized.

Intramolecular Attack: The terminal nucleophile of the side chain attacks the C7 position, displacing the leaving group.

Ring Formation: A new six-membered ring is formed, fused to the quinoline core, resulting in a polycyclic aromatic system.

This type of transformation is a powerful method for building complex molecular architectures from simpler quinoline precursors. osti.gov

Tautomerism and Isomerization Pathways

Tautomerism involves the migration of a proton accompanied by a switch of a single bond and an adjacent double bond. The parent this compound, being a stable aromatic system, does not exhibit significant tautomerism. However, its derivatives, particularly hydroxy-substituted analogues, display important tautomeric equilibria.

If a hydroxyl group is introduced at the C2 or C4 position of the quinoline ring, the resulting compound can exist in two tautomeric forms: an enol form (a hydroxyquinoline) and a keto form (a quinolinone). For a 2-hydroxy derivative of this compound, the following equilibrium would be established:

8-Ethyl-4-methylquinolin-2-ol ⇌ 8-Ethyl-4-methylquinolin-2(1H)-one

In most solvent systems, the keto (quinolinone) form is significantly more stable and is the predominant tautomer. researchgate.net This is due to the formation of a stable amide-like functionality within the ring. The position of this equilibrium is crucial as the two tautomers have different chemical reactivities. The quinolinone form, for example, can undergo N-alkylation, while the hydroxyquinoline form can undergo O-alkylation. Understanding this tautomerism is essential for predicting the outcome of reactions involving these derivatives. researchgate.net

Nucleophilic Substitution and Addition Mechanisms on the Quinoline Ring

The quinoline ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by a good leaving group at the C2 or C4 positions. These positions are electronically activated by the ring nitrogen, which can stabilize the negative charge in the Meisenheimer-like intermediate formed during the substitution process.

For a derivative like 2-chloro- or 4-chloro-8-ethyl-4-methylquinoline, nucleophilic aromatic substitution (SₙAr) is a key reaction pathway. The mechanism involves two main steps:

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of Leaving Group: The leaving group is expelled, and the aromaticity of the quinoline ring is restored, yielding the substituted product.

The reactivity of haloquinolines towards nucleophilic substitution is well-documented. For instance, the chloro group at position 4 of 4-chloro-8-methylquinoline is readily displaced by various nucleophiles, including amines, thiols, and alkoxides. mdpi.comresearchgate.net The presence of the ethyl group at C8 and the methyl group at C4 in this compound would have a minor electronic effect on this reactivity but would not change the fundamental mechanistic pathway. Such reactions are instrumental in the synthesis of a wide array of functionalized quinoline derivatives. mdpi.comresearchgate.net

| Reaction Type | Key Intermediate | Primary Site of Reactivity | Governing Principles |

|---|---|---|---|

| Photocatalyzed Minisci Addition | Radical cation | C2 position of the quinoline ring | Radical stability, LUMO energy of protonated heterocycle |

| Hydrogen Atom Transfer (HAT) | Alkyl radical on side chain | C(sp³)–H bonds of ethyl/methyl groups | Bond Dissociation Energy (BDE), radical stability |

| Intramolecular Cyclization (Hypothetical) | Varies (e.g., depends on specific reaction) | Functionalized side chain and quinoline ring | Proximity, ring strain, nature of nucleophile/electrophile |

| Tautomerism (of Hydroxy Derivatives) | Enol and keto forms | C2/C4-OH and ring nitrogen | Relative stability of tautomers (keto form favored) |

| Nucleophilic Aromatic Substitution (SₙAr) | Meisenheimer complex | C2/C4 positions (with leaving group) | Leaving group ability, nucleophile strength, stability of intermediate |

Hydrogenation Mechanisms and Selectivity Studies

The investigation into the hydrogenation of this compound is a nuanced field of study, primarily centered on understanding the intricate interplay of reaction pathways and the factors governing product selectivity. Research in this area often draws parallels from studies on structurally similar compounds, such as 8-methylquinoline (B175542), to elucidate the underlying chemical principles.

Competitive Adsorption Phenomena on Catalyst Surfaces

The process of hydrogenation is critically dependent on the interaction between the substrate and the catalyst. In the context of this compound and its analogs, competitive adsorption plays a pivotal role in determining the reaction's progress and outcome. The quinoline derivative and its partially hydrogenated intermediates vie for active sites on the catalyst surface.

Studies on the closely related 8-methylquinoline (8-MQL) have demonstrated that the parent molecule exhibits a stronger adsorption on the catalyst's active sites compared to its partially hydrogenated product, 1,2,3,4-tetrahydro-8-methylquinoline (4H-8-MQL) rsc.orgnih.gov. This pronounced adsorption of the reactant can impede the subsequent adsorption and further hydrogenation of the intermediate product rsc.orgnih.gov. The strong interaction between the nitrogen atom in the N-heterocycle of the quinoline molecule and the active sites of the catalyst is a primary reason for this phenomenon nih.gov. The massive adsorption of the initial reactant can, therefore, hinder the complete hydrogenation to decahydroquinoline derivatives rsc.org.

This competitive adsorption has a significant impact on the reaction rates. The hydrogenation of 8-MQL, for instance, proceeds in two main steps: the initial conversion to the tetrahydroquinoline intermediate, followed by the hydrogenation of this intermediate to the fully saturated decahydroquinoline nih.gov. The second step is often the rate-controlling step due to the weaker adsorption of the intermediate and the strong competitive adsorption of the remaining reactant molecules nih.gov.

The choice of solvent also plays a crucial role in the adsorption equilibrium. Different solvents can influence the concentration distribution of intermediates and final products by altering the adsorption behavior of the reactants and intermediates on the catalyst surface rsc.org.

Influence of Reaction Parameters on Product Selectivity

The selective hydrogenation of the heterocyclic or carbocyclic ring of quinoline derivatives is a significant area of research, as both partially and fully hydrogenated products are valuable chemical entities rsc.orgnih.gov. The selectivity towards a specific product is highly dependent on various reaction parameters, including the catalyst, temperature, pressure, and solvent.

For the hydrogenation of quinoline and its derivatives, catalysts based on noble metals such as palladium, rhodium, and ruthenium are commonly employed researchgate.net. For example, Pd and Rh/Al2O3 catalysts have been shown to primarily yield the partially hydrogenated 1,2,3,4-tetrahydroquinoline, while Ru/Al2O3 was found to be less active under milder conditions researchgate.net. The difficulty in achieving full hydrogenation to decahydroquinoline is often attributed to the irreversible adsorption of reaction intermediates on the catalyst's active sites researchgate.net.

Temperature and Pressure:

Increasing the reaction temperature and hydrogen pressure generally favors the formation of the fully hydrogenated product. For instance, in the hydrogenation of 8-MQL, elevating the temperature and pressure can promote the conversion of the tetrahydroquinoline intermediate to the decahydroquinoline product rsc.orgnih.gov. Complete conversion to 1,2,3,4,5,6,7,8,9,10-decahydro-8-methylquinoline (10H-8-MQL) can be achieved within a shorter timeframe at higher temperatures and pressures nih.gov.

The following table illustrates the effect of temperature and pressure on the hydrogenation of 8-methylquinoline, providing insights applicable to this compound.

| Catalyst | Reactant | Temperature (°C) | Pressure (MPa) | Major Product(s) | Reference |

| Ru/Al2O3 | 8-Methylquinoline | 160 | 7 | 1,2,3,4-Tetrahydro-8-methylquinoline, 1,2,3,4,5,6,7,8,9,10-Decahydro-8-methylquinoline | rsc.orgnih.gov |

| Ru/Al2O3 | 8-Methylquinoline | 180 | 7 | 1,2,3,4,5,6,7,8,9,10-Decahydro-8-methylquinoline | nih.gov |

Catalyst Dosage and Solvent Effects:

The amount of catalyst used also influences the reaction outcome. An increase in the catalyst dosage can lead to the full hydrogenation of the quinoline ring within a shorter reaction time rsc.orgrsc.org.

The choice of solvent can significantly impact the selectivity of the hydrogenation reaction. For 8-MQL, the use of different solvents affects the concentration profiles of the intermediates and the final products rsc.org. Furthermore, the addition of a protic solvent or a Lewis base can promote the formation of the fully hydrogenated product nih.gov. This is likely due to the solvent's role in modifying the adsorption-desorption equilibrium on the catalyst surface.

The table below summarizes the influence of catalyst dosage on the hydrogenation of 8-methylquinoline.

| Catalyst | Reactant | Catalyst Dosage (wt%) | Temperature (°C) | Pressure (MPa) | Time (min) | Major Product | Reference |

| Ru/Al2O3 | 8-Methylquinoline | 5 | 160 | 7 | 120+ | 1,2,3,4-Tetrahydro-8-methylquinoline | rsc.orgrsc.org |

| Ru/Al2O3 | 8-Methylquinoline | 7 | 160 | 7 | 120 | 1,2,3,4,5,6,7,8,9,10-Decahydro-8-methylquinoline | rsc.orgrsc.org |

Applications in Advanced Chemical and Material Systems

Fluorescent Chemical Sensors

Fluorescent chemosensors are molecules designed to signal the presence of specific chemical species through a change in their fluorescence properties. rsc.org Quinoline-containing compounds are particularly effective in this role; while they may exhibit weak fluorescence on their own, they can form highly fluorescent complexes with various analytes, such as metal ions. nanobioletters.com This "turn-on" fluorescence capability, combined with high sensitivity and selectivity, makes quinoline (B57606) derivatives a cornerstone in the design of modern chemical sensors. rsc.orgnanobioletters.comdergipark.org.tr

The design of a quinoline-based chemosensor typically involves integrating the quinoline core, which acts as the fluorophore (the fluorescent signaling unit), with a specific receptor or binding site (ionophore) tailored to interact with the target analyte. dergipark.org.tr The quinoline scaffold is advantageous due to its strong photochemical stability and biocompatibility. nanobioletters.com

The signaling in quinoline-based sensors is governed by several photophysical mechanisms.

Photoinduced Electron Transfer (PET): In a typical PET sensor, the receptor (electron donor) has a high-energy non-bonding electron pair that can transfer an electron to the excited fluorophore, quenching its fluorescence (fluorescence 'off'). researchgate.net When the receptor binds to a target analyte (e.g., a metal cation), the energy of its frontier orbitals is lowered, which blocks the PET process. almacgroup.com This inhibition of quenching allows the fluorophore to emit light, resulting in a "turn-on" fluorescent signal. almacgroup.comacs.org Ferrocene-appended coumarin–quinoline platforms have been designed to operate via this mechanism for detecting Fe³⁺ and Cu²⁺ ions. acs.org

Intermolecular Charge Transfer (ICT): ICT occurs in molecules with electron-donating and electron-accepting regions. ossila.com Upon photoexcitation, an electron can be transferred from the donor to the acceptor part of the molecule. ossila.com When a quinoline-based sensor with ICT character binds to an analyte, the interaction alters the molecule's dipole moment and internal charge distribution. researchgate.netmdpi.com This change often results in a noticeable shift in the absorption or emission spectra, which can be observed as a color change. researchgate.net For example, a colorimetric chemosensor based on a quinoline signaling unit showed a visible color change from pale yellow to orange upon binding with Hg²⁺ and Bi³⁺ ions due to an ICT mechanism. researchgate.net

Fluorescence Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor fluorophore through long-range dipole-dipole interactions. nih.gov For FRET to occur, the donor's emission spectrum must overlap with the acceptor's absorption spectrum, and the two must be in close proximity (typically 10-100 Å). mdpi.comnih.gov In sensor design, the binding of an analyte can induce a conformational change that either brings the donor and acceptor closer together (activating FRET) or separates them (inhibiting FRET), leading to a ratiometric change in fluorescence intensity at two different wavelengths. mdpi.comnih.gov Quinoline is often used as a FRET donor in combination with another fluorophore like rhodamine to create ratiometric sensors. researchgate.net

Quinoline-based chemosensors have been successfully developed for the selective and sensitive detection of a wide array of chemical species. Their ability to chelate with various ions makes them particularly useful for monitoring environmental and biological systems. nanobioletters.com

Metal Ion Detection: Quinoline derivatives are highly effective at detecting various metal ions. The nitrogen and, in many cases, an oxygen atom (as in 8-hydroxyquinoline) provide excellent coordination sites. dergipark.org.tr Sensors have been designed for numerous cations, including zinc (Zn²⁺), copper (Cu²⁺), iron (Fe³⁺/Fe²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺). nanobioletters.comacs.org For instance, a simple water-soluble sensor based on quinoline showed a 317-fold fluorescence enhancement specifically for Zn²⁺ in a 100% aqueous solution. rsc.org Another sensor was developed to distinguish between cuprous (Cu⁺) and cupric (Cu²⁺) ions through a differential colorimetric approach. rsc.org

Anion Detection: The detection of anions using quinoline-based sensors often relies on mechanisms like hydrogen bonding or deprotonation. rsc.orgnih.gov Novel quinoline chemosensors have demonstrated selective colorimetric indication for fluoride (F⁻) and cyanide (CN⁻) anions. rsc.orgnih.gov The interaction mechanism for fluoride detection can involve the deprotonation of an N-H group on the sensor molecule, which can be observed spectroscopically. rsc.org

Table 1: Examples of Quinoline-Based Fluorescent Chemosensors

| Target Analyte(s) | Sensor Description | Observed Response | Sensing Mechanism |

| Zn²⁺ | Water-soluble quinoline derivative | 317-fold fluorescence enhancement | Not specified |

| Fe³⁺ | Quinoline-based sensor TQA | Significant fluorescence quenching | PET |

| Cu²⁺, Fe³⁺, Fe²⁺ | Quinoline-based thiazole (B1198619) derivatives (QPT and QBT) | Fluorescence quenching | Not specified |

| Hg²⁺, Bi³⁺ | Colorimetric sensor with quinoline signaling unit | Color change (pale yellow to orange) | ICT |

| Cu⁺, Cu²⁺ | Quinoline-based probe | Fluorescence enhancement and colorimetric differentiation | Not specified |

| F⁻, CN⁻ | Quinoline-based thiosemicarbazones | Naked-eye color change | Deprotonation |

| F⁻ | Novel quinoline-based chemosensors | Color change to deep yellow | N-H Deprotonation |

Photocatalysis

The unique photochemical properties of the quinoline scaffold have led to its emergence as a versatile tool in photocatalysis. nih.gov Quinoline derivatives can participate in, mediate, and catalyze a broad spectrum of radical transformations upon light irradiation, moving beyond their traditional role as simple substrates. nih.gov

The extended conjugation and tunable redox properties of quinoline scaffolds are key to their function in photocatalysis. nih.gov Researchers have designed diarylquinoline scaffolds that function as organophotocatalysts, utilizing a unique proton- and photon-activation mode. nih.gov

In other systems, quinoline derivatives have been engineered to be intrinsically photoactive reagents that can undergo direct photolysis to generate alkyl radicals without the need for an external photocatalyst. nih.govacs.org This approach enhances photon efficiency and avoids issues commonly found in bimolecular systems. acs.org Furthermore, photoactive diarylquinoline-based ligands have been designed to chelate with base metals (like Fe, Co, Ni, Cu), creating a single "two-in-one" metallaphotoredox framework that combines the functions of both the metal and the photocatalyst for various cross-coupling reactions. nih.govacs.org

A significant application of quinoline-based photocatalysis is in C–H functionalization, a powerful strategy for streamlining the synthesis of complex molecules by directly converting C-H bonds into new functional groups. rsc.orgrsc.org

Photoredox-catalyzed reactions often generate alkyl radical species that undergo Minisci-type reactions with heteroarenes like quinoline. nih.gov These reactions are highly valuable for creating C-C bonds at electron-deficient positions of the heterocycle. nih.gov For example, quinolines have been shown to exhibit high C2 regioselectivity in radical addition reactions. nih.gov Visible-light-mediated C-H hydroxyalkylation of quinolines has been achieved using 4-acyl-1,4-dihydropyridines as radical precursors, avoiding the need for external oxidants. researchgate.net This method has proven robust, with high functional group tolerance, enabling the late-stage functionalization of complex molecules like active pharmaceutical ingredients. researchgate.net Photocatalytic systems have also been used for C-H amination and acylation of quinolines, further expanding the synthetic utility of this chemistry. nih.govacs.org

Table 2: Examples of Photocatalytic Transformations Involving Quinolines

| Transformation Type | Quinoline Role | Catalyst/Reagent System | Key Features |

| C–H Hydroxyalkylation | Substrate | 4-Acyl-1,4-dihydropyridines (photo-excited radical source) | Proceeds via a radical path under visible light; avoids external oxidants. |

| C–H Acylation | Substrate | Terminal alkynes (acyl radical precursors) | Oxidative conditions with a persulfate oxidant; C2-selective acylation. |